4-Azidobiphenyl
Overview
Description
Synthesis Analysis
4-Azidobiphenyl and related compounds can be synthesized through various methods, including the reaction of dilithiobiphenyl with BCl(3) and subsequent reaction with trimethylsilyl azide. This approach yields azido compounds that exhibit interesting reactivity and structural characteristics, such as forming cyclic trimers in the solid state and undergoing transformations in the presence of water and oxygen (Biswas, Oppel, & Bettinger, 2010).
Molecular Structure Analysis
The molecular structure of azidobiphenyl derivatives is characterized by their azide groups and biphenyl cores. These structures have been analyzed using techniques like X-ray diffraction and computational chemistry, revealing the presence of strong Lewis acidity in their boron centers and the structural features of the azide groups (Biswas, Oppel, & Bettinger, 2010).
Chemical Reactions and Properties
Azidobiphenyl compounds participate in various chemical reactions, including polymerization and cross-linking processes. For example, aromatic polyesters containing azido groups can undergo chemical modifications and thermal cross-linking, leading to materials with enhanced physical properties (Nagane et al., 2019).
Physical Properties Analysis
The physical properties of azidobiphenyl derivatives, such as crystallinity and phase behavior, are influenced by their molecular structure. For instance, certain azidobiphenyl compounds exhibit liquid-crystalline properties, with the mesomorphic behavior dependent on the specific substituents used in their synthesis (Iwan et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Azidobiphenyl derivatives are characterized by their reactivity towards various chemical agents and their potential for forming polymers and other complex molecules. The introduction of azido groups into biphenyl compounds can significantly alter their reactivity, enabling the synthesis of materials with specific functionalities (Kaiser & Richert, 2010).
Scientific Research Applications
Formation of Arylnitrene in Photoreaction : 4-Azidobiphenyl was studied for its ability to form arylnitrene when irradiated with UV light. The research demonstrated that approximately 20% of the 4-Azidobiphenyl molecule converted to triplet 2-biphenylnitrene and dinitrogen molecules. This reaction was unique to 4-Azidobiphenyl compared to other similar compounds (Takayama et al., 2010).
Use as a Thiol Protecting Group : Tris(4-azidophenyl)methanol, a derivative of 4-Azidobiphenyl, has been shown to be effective as a protecting group for thiols in peptoid synthesis. It can be cleaved under mild conditions and is useful in materials chemistry applications due to its functionalization potential through cycloaddition reactions (Qiu et al., 2023).
Electrochemical Reduction Studies : 4-Azidophenyl-deoxynucleoside conjugates have been studied for their electrochemical behavior. These compounds are reduced differently based on the pH of the environment. The study also proposed a mechanism for the electrochemical reduction of these conjugates, which could be significant in understanding redox reactions in biochemical systems (Daňhel et al., 2018).
Ecotoxicological Evaluation : The ecotoxicological effects of 4-aminobiphenyl, a compound related to 4-Azidobiphenyl, have been evaluated using various bioassays. This study highlights the importance of using a range of tests to fully understand the environmental impact of such compounds (Jiangning et al., 2004).
Antiviral Applications : 4'-Azidouridine, a nucleoside analogue related to 4-Azidobiphenyl, has been shown to inhibit hepatitis C virus replication. This study demonstrates the potential of 4'-Azidouridine derivatives in antiviral therapy (Perrone et al., 2007).
Future Directions
properties
IUPAC Name |
1-azido-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOTFVRBPJFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185548 | |
Record name | 4-Azido-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobiphenyl | |
CAS RN |
31656-91-4 | |
Record name | 4-Azido-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azido-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AZIDODIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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